molecular formula C12H14Cl3N3OS B11708658 N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide

Cat. No.: B11708658
M. Wt: 354.7 g/mol
InChI Key: WNDGFCGDPDWJNY-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide is a complex organic compound with the molecular formula C21H18Cl3N3OS This compound is known for its unique chemical structure, which includes a trichloromethyl group, a thioureido group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 3-M-tolyl isothiocyanate to form the intermediate thiourea derivative. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioureido group may also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(3-O-tolyl-thioureido)-ethyl)-acetamide
  • N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-propionamide

Uniqueness

N-(2,2,2-Trichloro-1-(3-M-tolyl-thioureido)-ethyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

Molecular Formula

C12H14Cl3N3OS

Molecular Weight

354.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C12H14Cl3N3OS/c1-7-4-3-5-9(6-7)17-11(20)18-10(12(13,14)15)16-8(2)19/h3-6,10H,1-2H3,(H,16,19)(H2,17,18,20)

InChI Key

WNDGFCGDPDWJNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C

Origin of Product

United States

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